molecular formula C29H44O4 B1248430 Ilekudinol B

Ilekudinol B

Cat. No. B1248430
M. Wt: 456.7 g/mol
InChI Key: RDOIACMZJPLQIZ-FNVOJQHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ilekudinol B is a natural product found in Ilex kaushue with data available.

Scientific Research Applications

Anti-inflammatory Activity in Colonic Inflammation

Ilekudinol B, a flavonoid from Weigela subsessilis, has demonstrated potential anti-inflammatory activity. In a study involving the human colon epithelial cell line HT-29, this compound significantly inhibited the secretion of interleukin-8 and prostaglandins, as well as suppressed cyclooxygenase-2 (COX-2) expression and nuclear factor translocation. These findings suggest its potential application in managing colonic inflammation (Park et al., 2006).

Inhibition of Osteoclast Differentiation

This compound has also shown inhibitory effects on osteoclast differentiation, a key factor in bone diseases like osteoporosis. In research involving bone marrow-derived monocyte/macrophage cells, this compound inhibited receptor activator of NF-κB ligand (RANKL)-induced osteoclastogenesis in a dose-dependent manner without significantly affecting osteoblast differentiation. This indicates its potential in treating bone-related conditions (Bae et al., 2011).

Enhancing Glucose Uptake

In a study evaluating the effects of various triterpenoids, including this compound, on glucose uptake, it was found that this compound enhanced glucose uptake in both basal and insulin-stimulated L6 muscle cells. This suggests its potential application in diabetes management as it could act as an insulin mimic or sensitizer (Lee & Thuong, 2010).

Protein Tyrosine Phosphatase 1B Inhibitory Activity

This compound has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme associated with insulin resistance. It inhibited PTP1B in a non-competitive manner, suggesting its potential as a therapeutic agent for conditions like type 2 diabetes and obesity (Na et al., 2010).

Anti-complementary Activity

Research also indicates that this compound possesses anti-complementary activity, which might be beneficial in modulating immune responses. It was found to inhibit the hemolytic activity of human serum against erythrocytes, a process involved in the immune response (Thuong et al., 2006).

properties

Molecular Formula

C29H44O4

Molecular Weight

456.7 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,12a-pentamethyl-9-methylidene-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C29H44O4/c1-16-9-12-29(25(32)33)14-13-27(5)20(23(29)17(16)2)7-8-22-26(4)15-21(30)24(31)18(3)19(26)10-11-28(22,27)6/h7,16-17,19,21-24,30-31H,3,8-15H2,1-2,4-6H3,(H,32,33)/t16-,17+,19+,21-,22-,23+,24-,26+,27-,28-,29+/m1/s1

InChI Key

RDOIACMZJPLQIZ-FNVOJQHCSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5=C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5=C)O)O)C)C)C2C1C)C)C(=O)O

synonyms

ilekudinol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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